molecular formula C10H11Br2IO2 B12608858 1,3-Bis(2-bromoethoxy)-5-iodobenzene CAS No. 916905-33-4

1,3-Bis(2-bromoethoxy)-5-iodobenzene

Cat. No.: B12608858
CAS No.: 916905-33-4
M. Wt: 449.90 g/mol
InChI Key: FNMJQKOSJYFQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2-bromoethoxy)-5-iodobenzene is an organic compound characterized by the presence of bromine and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-bromoethoxy)-5-iodobenzene typically involves the reaction of 1,3-dihydroxy-5-iodobenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

1,3-dihydroxy-5-iodobenzene+2×2-bromoethanolK2CO3,refluxThis compound\text{1,3-dihydroxy-5-iodobenzene} + 2 \times \text{2-bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 1,3-dihydroxy-5-iodobenzene+2×2-bromoethanolK2​CO3​,reflux​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-bromoethoxy)-5-iodobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The iodine atom can be reduced to a less reactive form.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or amines substituted at the bromine positions.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include deiodinated benzene derivatives.

Scientific Research Applications

1,3-Bis(2-bromoethoxy)-5-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development and as a radiolabeling agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-bromoethoxy)-5-iodobenzene involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The presence of bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-bromoethoxy)benzene: Lacks the iodine atom, making it less versatile in certain reactions.

    1,3-Dibromo-5-iodobenzene: Lacks the ethoxy groups, limiting its use in nucleophilic substitution reactions.

    1,3-Bis(2-chloroethoxy)-5-iodobenzene: Chlorine atoms are less reactive than bromine, affecting the compound’s reactivity.

Uniqueness

1,3-Bis(2-bromoethoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and stability

Properties

CAS No.

916905-33-4

Molecular Formula

C10H11Br2IO2

Molecular Weight

449.90 g/mol

IUPAC Name

1,3-bis(2-bromoethoxy)-5-iodobenzene

InChI

InChI=1S/C10H11Br2IO2/c11-1-3-14-9-5-8(13)6-10(7-9)15-4-2-12/h5-7H,1-4H2

InChI Key

FNMJQKOSJYFQNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCBr)I)OCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.